molecular formula C10H17NO B13796476 2-Cyclohexen-1-one,5-methyl-2-(1-methylethyl)-,oxime(9CI)

2-Cyclohexen-1-one,5-methyl-2-(1-methylethyl)-,oxime(9CI)

Cat. No.: B13796476
M. Wt: 167.25 g/mol
InChI Key: NKTMRRGTDXWPOK-ZHACJKMWSA-N
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Description

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime (9CI) is an organic compound with the molecular formula C10H16O. It is also known by other names such as p-Menth-4-en-3-one and 2-Isopropyl-5-methyl-2-cyclohexen-1-one . This compound is characterized by its cyclohexenone structure, which includes a double bond and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime typically involves the reaction of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime derivative, which is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl group of the cyclohexenone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can participate in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclohexenone derivatives.

Scientific Research Applications

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 5-methyl-2-(1-methylethyl)-: Similar structure but lacks the oxime group.

    2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)-: Similar structure with a different substitution pattern.

Uniqueness

2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(NE)-N-(5-methyl-2-propan-2-ylcyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H17NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h5,7-8,12H,4,6H2,1-3H3/b11-10+

InChI Key

NKTMRRGTDXWPOK-ZHACJKMWSA-N

Isomeric SMILES

CC1CC=C(/C(=N/O)/C1)C(C)C

Canonical SMILES

CC1CC=C(C(=NO)C1)C(C)C

Origin of Product

United States

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